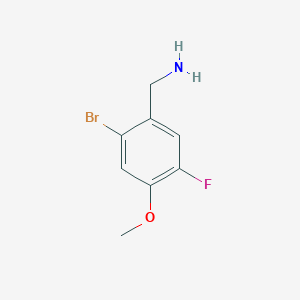
2-Bromo-5-fluoro-4-methoxybenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluoro-4-methoxybenzylamine is an organic compound with the molecular formula C8H9BrFNO. It is a derivative of benzylamine, featuring bromine, fluorine, and methoxy substituents on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-methoxybenzylamine typically involves the bromination and fluorination of a methoxy-substituted benzylamine precursor. One common method includes the reaction of 2-bromo-5-fluoro-4-methoxybenzaldehyde with an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-fluoro-4-methoxybenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed reactions are commonly used for substitution, employing reagents such as boronic acids or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzylamines, benzaldehydes, and other aromatic compounds, depending on the specific reaction pathway .
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-4-methoxybenzylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluoro-4-methoxybenzylamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to various biological targets. The methoxy group enhances its solubility and stability, facilitating its use in different applications .
Comparación Con Compuestos Similares
2-Bromo-5-fluorobenzaldehyde: Shares similar bromine and fluorine substituents but lacks the methoxy group.
2-Bromo-5-fluoro-4-methylbenzylamine: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-5-fluoro-4-methoxybenzoic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness: 2-Bromo-5-fluoro-4-methoxybenzylamine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H9BrFNO |
|---|---|
Peso molecular |
234.07 g/mol |
Nombre IUPAC |
(2-bromo-5-fluoro-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9BrFNO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,4,11H2,1H3 |
Clave InChI |
MWESMYXRFXRZBD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Br)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


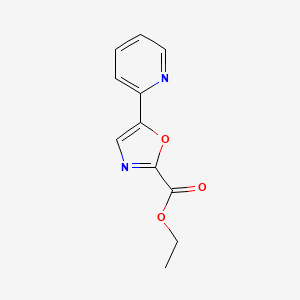

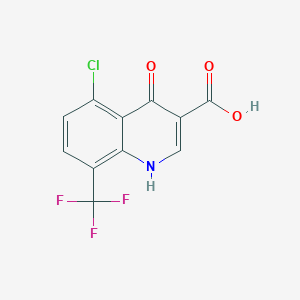
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
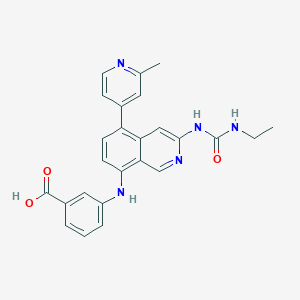
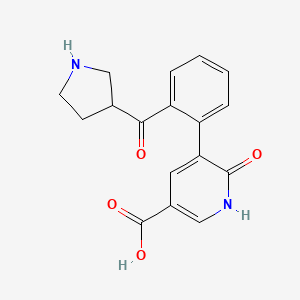

![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
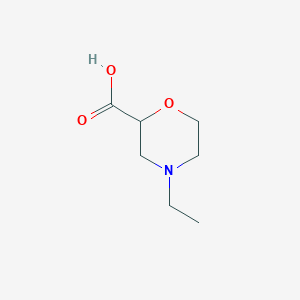
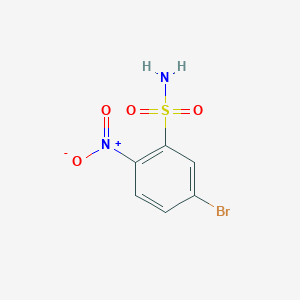
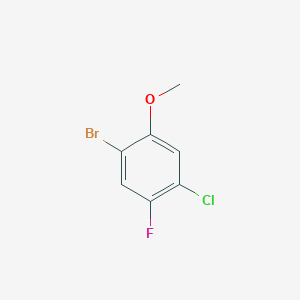

![4-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B15206422.png)
![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)
